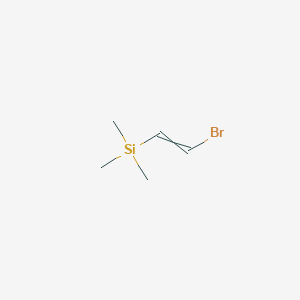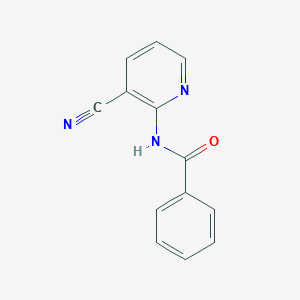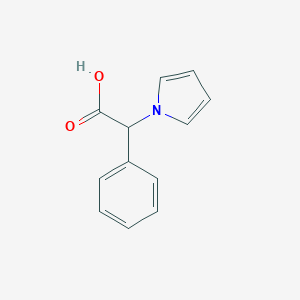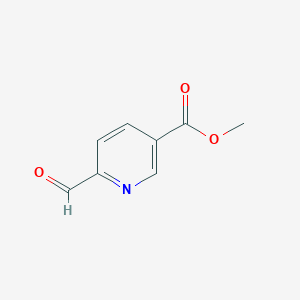
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPhC and is a derivative of benzonitrile. It is a white crystalline powder with a molecular weight of 267.29 g/mol.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile involves the inhibition of the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, FPhC reduces the levels of active cortisol, which in turn reduces the risk of metabolic disorders such as obesity, diabetes, and hypertension.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of glucose and triglycerides in the blood, which are indicators of metabolic disorders. FPhC has also been found to reduce inflammation and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile in lab experiments is its potency as an inhibitor of 11β-HSD1. It has been found to be more potent than other inhibitors such as carbenoxolone and glycyrrhetinic acid. However, one of the limitations of using FPhC is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile. One direction is the development of more potent and selective inhibitors of 11β-HSD1. Another direction is the investigation of the potential applications of FPhC in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the use of FPhC as a tool to study the role of 11β-HSD1 in various physiological processes is another area of future research.
Conclusion
This compound is a chemical compound that has significant potential for scientific research applications. Its potency as an inhibitor of 11β-HSD1 makes it a promising candidate for the treatment of metabolic disorders such as obesity, diabetes, and hypertension. Further research is needed to fully explore the potential applications of FPhC and to develop more potent and selective inhibitors of 11β-HSD1.
Méthodes De Synthèse
The synthesis of 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a multi-step process that involves the reaction of 4-cyclohexylbenzaldehyde with fluorine gas and sodium iodide in the presence of acetic acid to form 4-fluoro-4-(4-oxocyclohexyl)benzaldehyde. This intermediate compound is then reacted with potassium cyanide in the presence of a catalyst to form this compound.
Applications De Recherche Scientifique
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile has various applications in scientific research. It has been found to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid hormone levels. Therefore, FPhC has potential applications in the treatment of metabolic disorders such as obesity, diabetes, and hypertension.
Propriétés
Numéro CAS |
105942-05-0 |
|---|---|
Formule moléculaire |
C13H12FNO |
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
2-fluoro-4-(4-oxocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H12FNO/c14-13-7-10(1-2-11(13)8-15)9-3-5-12(16)6-4-9/h1-2,7,9H,3-6H2 |
Clé InChI |
GBYZVKIAPCSUIW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F |
SMILES canonique |
C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B178723.png)

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)





![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)



![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
